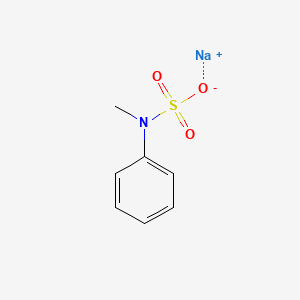

Sodium methylphenylsulfamate

Description

Significance of the Sulfamate (B1201201) Moiety in Chemical Science

The sulfamate moiety (H₂NSO₃⁻) is a functional group that has garnered considerable attention in the field of medicinal chemistry. Sulfamates, which are derivatives of sulfamic acid, can be O-substituted, N-substituted, or have multiple substitutions, each conferring specific biological activities. tandfonline.com Their structural versatility allows for applications in catalysis, polymer chemistry, and materials science.

The sulfamate group is recognized for its ability to act as a bioisostere for sulfate (B86663) or sulfonate groups in drug design. This substitution can lead to compounds with a wide array of biological activities. For instance, sulfamate derivatives have been investigated for their potential as inhibitors of enzymes like steroid sulfatase and carbonic anhydrases. ontosight.ai The mechanism often involves the transfer of the sulfamate group to the enzyme's active site, leading to irreversible inhibition. researchgate.net This has significant implications in the development of treatments for conditions such as hormone-dependent cancers. ontosight.ai

Furthermore, the sulfamate functionality is present in various therapeutic agents, including anticonvulsants, antiviral agents, and antibiotics. tandfonline.com The ability of the sulfamate group to form multiple electrostatic interactions with biological targets makes it a valuable component in the design of new therapeutic molecules. nih.gov

Scope of Research on Substituted Sulfamates, including Methylphenylsulfamate Compounds

Research into substituted sulfamates is a dynamic and expanding area. Scientists are exploring how different substituents on the sulfamate core influence the compound's biological and chemical properties. ontosight.ai The nature and position of these substituents on an attached phenyl ring, for instance, can significantly impact the compound's activity. ontosight.airesearchgate.net

Studies have focused on creating dual-action inhibitors, such as those that target both aromatase and sulfatase, which could offer a more effective approach to treating hormone-dependent breast cancer. nih.govresearchgate.net The synthesis of various sulfamate derivatives, including those with halogenated phenyl groups or different linker systems, is a key area of investigation to understand structure-activity relationships. nih.gov

Photochemical studies on para-substituted phenylsulfamates have also been conducted to explore their rearrangement and degradation pathways under UV light. electronicsandbooks.com This research provides insights into the stability and reactivity of these compounds. The development of new synthetic methods, such as those utilizing sulfur(IV) fluoride (B91410) exchange (SuFEx) chemistry, is expanding the accessibility of synthetically challenging substituted sulfamate esters. rsc.org

Structure

3D Structure of Parent

Properties

CAS No. |

83465-17-2 |

|---|---|

Molecular Formula |

C7H8NNaO3S |

Molecular Weight |

209.20 g/mol |

IUPAC Name |

sodium;N-methyl-N-phenylsulfamate |

InChI |

InChI=1S/C7H9NO3S.Na/c1-8(12(9,10)11)7-5-3-2-4-6-7;/h2-6H,1H3,(H,9,10,11);/q;+1/p-1 |

InChI Key |

IQXFXZKKABHGRN-UHFFFAOYSA-M |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Structural Elucidation and Spectroscopic Analysis of Sodium Methylphenylsulfamate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Mixture Analysis

NMR spectroscopy would be a critical tool for determining the precise structure of Sodium Methylphenylsulfamate. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular framework can be obtained.

In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the different proton environments in the molecule. The methyl group protons would likely appear as a singlet, with a chemical shift influenced by the adjacent nitrogen and sulfamoyl group. The protons on the phenyl ring would exhibit a more complex splitting pattern, characteristic of a substituted benzene (B151609) ring. The exact chemical shifts and coupling constants would provide valuable information about the electronic environment and spatial arrangement of these protons.

Table 4.1.1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Methyl Protons | Data not available | Singlet |

A ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the methyl carbon and the various carbons of the phenyl ring would be indicative of their local chemical environment. For instance, the carbon atom of the methyl group would have a characteristic chemical shift, while the carbons of the phenyl ring would show a range of shifts depending on their position relative to the sulfamate (B1201201) group.

Table 4.1.2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Methyl Carbon | Data not available |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy would be utilized to identify the key functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies.

The sulfamoyl group (-SO₂N-) would be expected to show characteristic strong absorption bands in the IR spectrum. The asymmetric and symmetric stretching vibrations of the S=O bonds would be particularly prominent. The position of these bands can provide insight into the electronic nature of the sulfamoyl group.

The presence of the phenyl and methyl groups would also be confirmed by IR spectroscopy. The aromatic ring would exhibit C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The methyl group would show characteristic C-H stretching and bending vibrations.

Table 4.2: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Sulfamoyl (S=O) | Asymmetric Stretch | Data not available |

| Sulfamoyl (S=O) | Symmetric Stretch | Data not available |

| Aromatic (C-H) | Stretch | Data not available |

| Aromatic (C=C) | Stretch | Data not available |

Mass Spectrometry (MS) in Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is crucial for confirming its molecular weight and providing structural information through the analysis of its fragmentation patterns. wikipedia.org

In a typical analysis, the compound is ionized, often using techniques like electrospray ionization (ESI), and the resulting molecular ion is detected. The exact mass of the molecular ion allows for the determination of the elemental formula. For Sodium N-(4-methylphenyl)sulfamate, the anionic component [C₇H₈NO₃S]⁻ has a calculated monoisotopic mass of approximately 186.02 Da.

Collision-induced dissociation (CID) is then used to fragment the molecular ion, and the resulting fragment ions provide a "fingerprint" that helps to piece together the molecule's structure. nih.gov The fragmentation of sulfamate and sulfonamide derivatives often involves characteristic bond cleavages. nih.gov Expected fragmentation pathways for the methylphenylsulfamate anion would include the loss of sulfur dioxide (SO₂) or sulfur trioxide (SO₃), cleavage of the nitrogen-sulfur bond, and fragmentation of the methylphenyl group. nih.gov

Table 1: Expected Mass Spectrometry Fragmentation Data for the Methylphenylsulfamate Anion [C₇H₈NO₃S]⁻ This table is illustrative and based on known fragmentation patterns of related aromatic sulfamate and sulfonamide compounds. nih.govnih.gov

| Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 186.02 | - | [CH₃-C₆H₄-NH-SO₃]⁻ (Molecular Anion) |

| 106.07 | SO₃ (79.96 Da) | [CH₃-C₆H₄-NH]⁻ (Methylaniline Anion) |

| 91.05 | - | [C₇H₇]⁺ (Tropylium Cation, from positive mode) |

| 80.06 | C₇H₈N (106.07 Da) | [SO₃N]⁻ or related fragment |

Raman Spectroscopy for Vibrational Fingerprinting and Structural Insights

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about the vibrational modes of a molecule, serving as a unique molecular fingerprint. nih.gov When applied to this compound, the resulting spectrum reveals characteristic peaks corresponding to the vibrations of its specific functional groups. This technique is highly sensitive to the molecule's framework and less sensitive to water, making it well-suited for analyzing samples in various states. nih.gov

The analysis of the Raman spectrum allows for the identification of key structural features. The prominent bands associated with the sulfamate group (SO₃) are typically observed, including symmetric and asymmetric stretching and bending vibrations. researchgate.net Furthermore, vibrations corresponding to the aromatic ring, the carbon-nitrogen bond, the nitrogen-sulfur bond, and the methyl group can be assigned. researchgate.net

Table 2: Predicted Raman Vibrational Modes for this compound This table presents expected wavenumber ranges for key functional groups based on published data for sulfamates, sulfates, and aromatic compounds. researchgate.netresearchgate.net

| Wavenumber Range (cm⁻¹) | Vibrational Assignment | Functional Group |

| 3100 - 3000 | C-H stretching | Aromatic Ring |

| 3000 - 2850 | C-H stretching | Methyl Group (CH₃) |

| 1620 - 1580 | C=C stretching | Aromatic Ring |

| 1270 - 1240 | νₐₛ(O=S=O) asymmetric stretching | Sulfamate (SO₃) |

| 1080 - 1060 | νₛ(O=S=O) symmetric stretching | Sulfamate (SO₃) |

| 830 - 810 | ν(C-O-S) or C-H out-of-plane bending | C-O-S / Aromatic |

| 800 - 680 | ν(N-S) stretching | N-S Bond |

| 590 - 580 | δ(O=S=O) deformation | Sulfamate (SO₃) |

X-ray Diffraction (XRD) for Solid-State Structure and Crystallographic Analysis

For this compound, a successful single-crystal XRD experiment would yield a set of crystallographic data that fully describes its solid-state structure. researchgate.netnih.gov This data includes the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell. From the refined structure, the precise coordinates of each atom can be determined, allowing for the calculation of intramolecular distances and angles, such as the N-S and S-O bond lengths, and the torsion angle between the aromatic ring and the sulfamate group. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding and crystal packing, which govern the material's macroscopic properties.

Table 3: Illustrative Crystallographic Data obtainable from an X-ray Diffraction Study This table is a hypothetical representation of the type of data that would be generated from a single-crystal XRD analysis of this compound.

| Parameter | Description | Example Value |

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | ||

| a (Å) | Length of the 'a' axis of the unit cell. | 10.5 |

| b (Å) | Length of the 'b' axis of the unit cell. | 8.2 |

| c (Å) | Length of the 'c' axis of the unit cell. | 12.1 |

| β (°) | Angle of the 'β' axis of the unit cell. | 98.5° |

| Volume (ų) | The volume of the unit cell. | 1028 |

| Z | Number of molecules per unit cell. | 4 |

| Selected Bond Lengths (Å) | ||

| N-S | The distance between the Nitrogen and Sulfur atoms. | 1.65 |

| S-O (avg) | The average distance between Sulfur and Oxygen atoms. | 1.45 |

| C-N | The distance between the aromatic Carbon and Nitrogen. | 1.42 |

Theoretical and Computational Studies of Sodium Methylphenylsulfamate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into electron distribution, molecular orbital energies, and geometric parameters.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. For Sodium Methylphenylsulfamate, DFT calculations would be instrumental in determining its ground state properties.

Key parameters that would be calculated using DFT include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP would identify electron-rich and electron-deficient regions, crucial for predicting sites of interaction.

Vibrational Frequencies: Predicting the infrared and Raman spectra of the molecule, which can be used to characterize its vibrational modes.

A typical DFT study on this compound would involve selecting an appropriate functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) to solve the Kohn-Sham equations. The results would provide a detailed picture of the molecule's electronic landscape.

Table 1: Hypothetical DFT-Calculated Properties of the Methylphenylsulfamate Anion

| Property | Predicted Value |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

| Dipole Moment | - |

Note: This table is illustrative as specific experimental or computational data for this compound is not available.

Ab Initio Methods for High-Accuracy Electronic Structure

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate descriptions of the electronic structure, albeit at a higher computational cost than DFT.

For this compound, high-accuracy ab initio calculations would be valuable for:

Benchmarking DFT results: Comparing the results from more computationally expensive methods to validate the accuracy of the chosen DFT functional and basis set.

Investigating excited states: Using methods like Configuration Interaction (CI) or Time-Dependent DFT (TD-DFT) to understand the electronic transitions and predict UV-Vis spectra.

An ab initio study on a related compound, N-methylsulfamate, has been performed, providing insights into the molecular structures and potential energy surfaces of sulfamate (B1201201) derivatives. Such studies lay the groundwork for understanding the more complex this compound.

Conformational Analysis and Potential Energy Surfaces

The methylphenylsulfamate anion possesses conformational flexibility due to the rotation around single bonds, such as the C-N and S-N bonds. Conformational analysis aims to identify the stable conformers (energy minima) and the transition states for their interconversion.

By systematically rotating specific dihedral angles and calculating the energy at each step, a potential energy surface (PES) can be generated. This surface maps the energy of the molecule as a function of its geometry, revealing the most stable conformations and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how it might interact with its environment.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the movements and interactions of molecules in a simulated environment, such as in a solvent.

Solvation Effects and Ion-Pair Interactions of this compound

In a solution, the interaction between the sodium cation and the methylphenylsulfamate anion, as well as their interactions with solvent molecules, are critical to understanding the compound's behavior. MD simulations are ideally suited to investigate these phenomena.

A simulation box would be constructed containing this compound and a chosen solvent (e.g., water). The simulation would track the trajectories of all atoms, providing insights into:

Solvation Shell Structure: How solvent molecules arrange themselves around the sodium cation and the methylphenylsulfamate anion.

Ion-Pairing: The extent to which the sodium and methylphenylsulfamate ions exist as a contact ion pair, a solvent-separated ion pair, or as free ions in solution. The potential of mean force (PMF) can be calculated to quantify the free energy landscape of ion association and dissociation.

Transport Properties: The simulation can be used to calculate diffusion coefficients for the individual ions, providing information about their mobility in the solution.

Table 2: Illustrative Parameters from a Hypothetical MD Simulation of this compound in Water

| Parameter | Description |

|---|---|

| Radial Distribution Function (g(r)) | Describes the probability of finding a solvent molecule at a certain distance from an ion. |

| Coordination Number | The average number of solvent molecules in the first solvation shell of an ion. |

| Potential of Mean Force (PMF) | The free energy profile as a function of the distance between the sodium and methylphenylsulfamate ions. |

Note: This table is illustrative as specific experimental or computational data for this compound is not available.

Conformational Flexibility and Rotational Barriers

MD simulations can also be used to explore the conformational landscape of the methylphenylsulfamate anion in a dynamic context. By analyzing the trajectory of the simulation, one can observe the transitions between different conformations and estimate the timescales of these events.

Furthermore, specialized simulation techniques, such as umbrella sampling or metadynamics, can be employed to calculate the free energy barriers for rotation around specific bonds. This provides a more complete picture of the molecule's flexibility in a solvated environment, complementing the gas-phase information obtained from quantum chemical calculations.

Computational Approaches to Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry provides powerful tools for elucidating the complex mechanisms of chemical reactions involving aryl sulfamates. Through methods like Density Functional Theory (DFT), researchers can model reactions at the molecular level to predict pathways, identify intermediates, and analyze the energy barriers associated with transition states. acs.orgnih.govresearchgate.net These theoretical investigations are crucial for understanding how reactions proceed and for optimizing reaction conditions.

A key area of study has been the transition metal-catalyzed cross-coupling reactions of aryl sulfamates, which are valued for their ability to form carbon-carbon and carbon-nitrogen bonds. nih.govnih.gov Computational models have been instrumental in mapping out the full catalytic cycles for these transformations. For instance, in the nickel-catalyzed Suzuki-Miyaura cross-coupling of aryl sulfamates, DFT calculations have shown that the oxidative addition step proceeds through a five-centered transition state, leading to the selective cleavage of the aryl C–O bond. acs.orgnih.gov

Similarly, for palladium-catalyzed amination reactions of aryl sulfamates, computational studies help identify the turnover-limiting step, which is often the initial oxidative addition of the aryl sulfamate to the metal center. acs.org By calculating the energy profiles of potential transition states, chemists can understand the steric and electronic factors that govern the reaction's efficiency and selectivity. acs.org These models can also rationalize experimental observations, such as the effect of different ligands or solvents on the reaction rate. nih.gov

Computational methods are pivotal in predicting the most likely reaction pathways from a set of plausible alternatives. By calculating the Gibbs free energy of activation for each potential step, the lowest energy pathway can be identified as the most kinetically favorable. This approach has been used to confirm that the rearrangement of arylsulfamates to para-sulfonyl anilines occurs via an intermolecular mechanism rather than an intramolecular one. nih.gov

While E/Z-selectivity is more commonly discussed in the context of olefination reactions, the principles of computational prediction apply broadly. For reactions involving aryl sulfamates that could potentially lead to stereoisomeric products, computational modeling can predict the dominant isomer by comparing the energies of the respective transition states. Factors such as steric hindrance and electronic interactions within the transition state structure determine the selectivity. For example, in the Julia-Kocienski olefination, DFT calculations have revealed that stereoselectivity is determined during the initial 1,2-addition step. Although not a direct reaction of aryl sulfamates, this demonstrates the capability of computational models to pinpoint the origins of selectivity in complex reaction sequences.

The prediction of reaction pathways also extends to understanding side reactions. Computational models can help identify potential side products and the conditions under which they might form, allowing for the optimization of reaction conditions to maximize the yield of the desired product.

Modeling the entire catalytic cycle is a cornerstone of computational studies in organometallic chemistry. This involves identifying all intermediates and transition states in the cycle, from the initial oxidative addition of the substrate to the final reductive elimination of the product and regeneration of the catalyst.

For the nickel-catalyzed amination of aryl sulfamates, the catalytic cycle is understood to involve three primary steps:

Oxidative Addition: The aryl sulfamate adds to the low-valent nickel catalyst.

Ligand Exchange and Deprotonation: The amine substrate coordinates to the nickel center, followed by deprotonation.

Reductive Elimination: The C–N bond is formed, releasing the aminated product and regenerating the active Ni(0) catalyst. nih.gov

Computational studies provide detailed geometries and energy levels for each species in the cycle. nih.gov This allows for a quantitative understanding of the reaction kinetics and thermodynamics. For instance, in the Suzuki-Miyaura coupling of aryl sulfamates, DFT calculations have provided the full catalytic cycle, elucidating the roles of the catalyst, ligand, and base in promoting the reaction. nih.gov

Below is a representative data table outlining the key modeled steps in a generic nickel-catalyzed cross-coupling of an aryl sulfamate.

| Step | Description | Key Intermediates / Transition States | Computational Finding |

| 1. Oxidative Addition | The Ar-O bond of the aryl sulfamate cleaves and adds to the Ni(0) center. | Ni(0) complex, Oxidative Addition TS, Ni(II) intermediate | This is often the rate-determining step. The energy barrier is influenced by the ligand's steric and electronic properties. acs.org |

| 2. Transmetalation (Suzuki) | The boronic acid derivative transfers the aryl group to the Ni(II) center. | Ni(II)-aryl complex, Transmetalation TS | The base plays a crucial role in activating the boronic acid for this step. |

| 3. Reductive Elimination | The two organic groups on the Ni(II) center couple and are released as the biaryl product. | Di-organo Ni(II) complex, Reductive Elimination TS | This step is typically facile and highly exothermic, regenerating the Ni(0) catalyst. nih.gov |

In Silico Screening and Design of New Sulfamate Analogues

In silico methods are increasingly used to accelerate the discovery and design of new molecules with desired biological activities. For sulfamate-containing compounds, these approaches are particularly valuable in drug discovery, where sulfamate derivatives are explored as inhibitors for enzymes like carbonic anhydrases and steroid sulfatase. nih.govresearchgate.net

The process typically begins with a known active compound or a hypothesized pharmacophore. A virtual library of new sulfamate analogues is then generated by modifying the parent structure. These analogues are subsequently screened using computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling.

Molecular Docking: This technique predicts the preferred orientation of a molecule (ligand) when bound to a target protein. For sulfamate analogues, docking studies can reveal how modifications to the aryl ring or the sulfamate group affect binding affinity and selectivity for a specific enzyme isoform. For example, docking studies on arylsulfonamides have been used to understand their binding mode within the active sites of human carbonic anhydrase (hCA) isoforms IX and XII, guiding the design of more potent and selective inhibitors. nih.gov

QSAR: This method relates the chemical structure of a series of compounds to their biological activity using statistical models. By identifying key molecular descriptors (e.g., hydrophobicity, electronic properties, steric parameters) that correlate with activity, QSAR models can predict the potency of newly designed sulfamate analogues before they are synthesized.

The insights gained from these in silico screening efforts guide the rational design of new compounds with improved properties. This computational-first approach saves significant time and resources compared to traditional trial-and-error synthesis and testing.

The following table illustrates hypothetical data from an in silico screening of sulfamate analogues designed as enzyme inhibitors.

| Compound | Modification from Parent Structure | Predicted Binding Affinity (kcal/mol) | Key Predicted Interaction |

| Parent | Phenylsulfamate | -7.5 | H-bond with Ser-120 |

| Analogue 1 | Addition of a para-chloro group | -8.2 | Enhanced hydrophobic interaction |

| Analogue 2 | Addition of a meta-methoxy group | -7.8 | Additional H-bond with Asn-65 |

| Analogue 3 | Replacement of phenyl with naphthyl | -9.1 | Increased van der Waals contacts |

This data-driven design cycle, integrating computational prediction with chemical synthesis and biological evaluation, is a powerful strategy for discovering novel sulfamate-based therapeutic agents. nih.gov

Organic Synthetic Applications of Methylphenylsulfamate Chemistry

Sulfamates as Reagents in Stereoselective and Regioselective Synthesis

Sulfamate (B1201201) esters have proven to be exceptional directing groups in C-H functionalization reactions, enabling the selective installation of functional groups at positions that would otherwise be difficult to access. This capability is largely attributed to the ability of sulfamate-derived nitrogen-centered radicals to participate in 1,6-hydrogen-atom transfer (HAT) processes. This process allows for the targeted chlorination of primary, secondary, and tertiary C(sp³)–H bonds at the γ-position relative to the sulfamate-bearing oxygen. researchgate.netnih.gov

The stereochemical outcome of these reactions can often be controlled with a high degree of precision. For instance, in rhodium-catalyzed C-H amination reactions of chiral sulfamate esters, excellent diastereocontrol can be achieved. acs.org The inherent chirality of the starting material, combined with the mechanism of the catalytic cycle, dictates the stereochemistry of the newly formed C-N bond. This has been instrumental in the synthesis of stereochemically pure oxathiazinanes, which are valuable intermediates for asymmetric synthesis. acs.org

Furthermore, the regioselective functionalization guided by sulfamates extends to other transformations. For example, regioselective sulfamoylation of primary hydroxyl groups in the presence of secondary ones has been achieved at low temperatures, providing a concise route to small molecule inhibitors of sulfatases. rsc.org This selectivity obviates the need for extensive protecting group strategies, thereby streamlining the synthetic process.

The table below summarizes key findings in stereoselective and regioselective synthesis utilizing sulfamates.

| Reaction Type | Key Feature | Outcome | Reference |

| Radical-mediated C-H Chlorination | 1,6-hydrogen-atom transfer (HAT) | Regioselective γ-chlorination | nih.gov |

| Rhodium-catalyzed C-H Amination | Use of chiral sulfamate esters | High diastereoselectivity | acs.org |

| Low-Temperature Sulfamoylation | Inherent reactivity differences | Regioselective functionalization of primary alcohols | rsc.org |

Role of Sulfamate Intermediates in Complex Molecule Synthesis

The utility of sulfamates as key intermediates is prominently featured in the total synthesis of complex natural products and bioactive molecules. The ability to introduce nitrogen-containing stereocenters with high control makes them invaluable building blocks. For example, enantioselective aza-Michael cyclizations of tethered sulfamates have been developed to produce enantioenriched β-amino acids and nitrogenous heterocycles. nih.gov These cyclic sulfamate products, or oxathiazinanes, serve as versatile chiral synthons that can be further elaborated into a variety of complex structures. nih.gov

One notable application is in the synthesis of piperidines. Regioselective ring-opening of cyclic sulfamidates derived from amino acids with organocuprates can lead to the formation of N-sulfamate intermediates, which are then cyclized to afford highly substituted piperidine (B6355638) derivatives with excellent diastereoselectivity. researchgate.net This strategy has been successfully applied to the synthesis of alkaloids like (+)-myrtine and (−)-epimyrtine. nih.gov

The synthesis of the antibiotic (-)-negamycin also highlights the importance of sulfamate intermediates. A racemic aza-Michael cyclization of a sulfamate onto a pendant α,β-unsaturated ester was a key step in its synthesis, demonstrating the robustness of this methodology for constructing complex nitrogenous frameworks. nih.gov

Development of Novel Sulfamoylation Agents and Methodologies

The growing importance of the sulfamate group in organic synthesis has spurred the development of new and efficient methods for its installation. Traditional methods often rely on the use of sulfamoyl chloride, which can be unstable and difficult to handle. researchgate.net To address these limitations, several novel sulfamoylating agents and methodologies have been introduced.

One significant advancement is the use of hexafluoroisopropyl sulfamate (HFIPS) as a bench-stable, solid reagent for the sulfamoylation of a wide range of alcohols and amines. mcmaster.caorganic-chemistry.org This reagent offers high reactivity under mild conditions, and the primary byproduct, hexafluoroisopropanol, is easily removed. mcmaster.caorganic-chemistry.org

Another innovative approach involves the catalytic sulfamoylation of alcohols using activated aryl sulfamates as group transfer reagents. organic-chemistry.orgnih.gov This method, catalyzed by a simple organic base like N-methylimidazole, proceeds under mild conditions and exhibits excellent selectivity for primary over secondary alcohols. organic-chemistry.orgnih.gov The requisite aryl sulfamate donors are stable, crystalline solids that can be prepared on a large scale. nih.gov

The development of one-flow syntheses for N-substituted sulfamate esters from inexpensive and commercially available chlorosulfonic acid represents another step towards more practical and scalable sulfamoylation procedures. researchgate.net Furthermore, the activation of sulfamic acid salts with triphenylphosphine (B44618) ditriflate provides a general method for accessing sulfamate esters through nucleophilic trapping. researchgate.netacs.org

The following table presents a comparison of different sulfamoylation methodologies.

| Reagent/Method | Advantages | Substrate Scope | Reference |

| Hexafluoroisopropyl sulfamate (HFIPS) | Bench-stable solid, mild conditions, easy workup | Alcohols, amines, phenols, anilines | mcmaster.caorganic-chemistry.org |

| Catalytic transfer with aryl sulfamates | Mild, catalytic, high selectivity for 1° alcohols | Alcohols | organic-chemistry.orgnih.gov |

| Triphenylphosphine ditriflate activation | General method from sulfamic acid salts | Aliphatic alcohols, phenols | researchgate.netacs.org |

| One-flow synthesis | Utilizes inexpensive starting materials, rapid | Various nucleophiles | researchgate.net |

Catalytic Applications of Sulfamate Derivatives in Organic Transformations

Beyond their role as directing groups and synthetic intermediates, sulfamate derivatives are also finding applications in catalysis. While this area is still developing, the unique electronic and structural features of sulfamates suggest significant potential.

Chiral bifunctional guanidine (B92328) catalysts have been shown to promote the enantioselective cyclization of tethered sulfamates onto α,β-unsaturated esters, ketones, and thioesters. nih.gov This reaction provides a straightforward and operationally simple method for preparing chiral nitrogen-containing heterocycles. nih.gov The catalyst facilitates the aza-Michael reaction, controlling the stereochemical outcome of the cyclization. nih.gov

The broader field of catalysis often involves the use of ligands to modulate the activity and selectivity of a metal center. While not directly involving "Sodium methylphenylsulfamate" as a catalyst itself, the principles of ligand design could be applied to create novel sulfamate-based ligands for various catalytic transformations. The ability to fine-tune the steric and electronic properties of the sulfamate moiety by varying the substituents on the nitrogen and oxygen atoms makes them attractive candidates for ligand development in areas such as cross-coupling reactions and asymmetric catalysis. chemscene.com

Biosynthetic Considerations of Sulfamate Natural Products

Enzymatic Pathways for Sulfamate (B1201201) Formation in Biological Systems

The biosynthesis of sulfamate-containing natural products is a fascinating example of nature's ability to create diverse chemical structures. The formation of the characteristic S-N bond is accomplished through elegant enzymatic strategies.

The journey of a sulfur atom into a sulfamate natural product typically begins with its activation. In biological systems, the universal sulfuryl group donor is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). Enzymes known as sulfotransferases are responsible for catalyzing the transfer of the sulfuryl group from PAPS to an acceptor molecule, which can be an alcohol or an amine. This process is crucial for the subsequent formation of the sulfamate bond.

The formation of PAPS itself is a two-step enzymatic process. First, ATP sulfurylase catalyzes the reaction of sulfate (B86663) with ATP to form adenosine-5'-phosphosulfate (APS). In the second step, APS kinase phosphorylates APS at the 3'-hydroxyl group of the ribose to yield PAPS. This "activated sulfate" is then ready for use by sulfotransferases.

The precise mechanism of S-N bond formation in the biosynthesis of all sulfamate natural products is not fully elucidated and appears to vary between different organisms and pathways. In some proposed pathways, a sulfotransferase transfers the sulfuryl group to a hydroxyl group on the substrate, forming a sulfate ester. A subsequent enzymatic reaction, potentially involving an aminotransferase, would then replace the oxygen with a nitrogen atom to form the sulfamate.

Another proposed mechanism involves the direct transfer of the sulfuryl group from PAPS to an amino group on the substrate, catalyzed by a specialized N-sulfotransferase. This direct sulfamation would be a more efficient route to the sulfamate moiety. The specific enzymes and intermediates involved are areas of active research in the field of natural product biosynthesis.

Biosynthetic Engineering Strategies for Novel Sulfamate Structures

The discovery of biosynthetic pathways for sulfamate natural products opens up exciting possibilities for biosynthetic engineering. By manipulating the genes responsible for sulfamate formation, scientists can potentially create novel bioactive compounds.

One strategy involves the heterologous expression of sulfotransferase genes in a host organism that produces a range of potential acceptor molecules. This could lead to the production of new sulfamated compounds with potentially altered or improved biological activities. Another approach is to modify the substrate specificity of the sulfotransferases themselves through protein engineering. By altering the active site of the enzyme, it may be possible to direct the sulfamation to different positions on a natural product scaffold or to entirely new molecules. These efforts could expand the chemical diversity of sulfamate-containing compounds and provide new leads for drug discovery.

Q & A

Q. What are the standard protocols for synthesizing sodium methylphenylsulfamate with high purity?

- Methodological Answer : Synthesis typically involves sulfonation of methylphenylamine followed by neutralization with sodium hydroxide. Critical steps include:

- Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation .

- Purification : Recrystallize the product using a 1:3 ethanol-water mixture to remove unreacted precursors .

- Purity Validation : Confirm via elemental analysis (C, H, N, S content) and melting point consistency (±1°C deviation) .

Q. How can researchers characterize this compound’s structural properties?

- Methodological Answer :

- Spectroscopic Analysis :

- FT-IR : Identify sulfonate (S=O) stretching bands at 1170–1200 cm⁻¹ and 1350–1380 cm⁻¹ .

- NMR : Compare ¹H NMR shifts of aromatic protons (δ 7.2–7.8 ppm) against methyl-substituted analogs to confirm substitution patterns .

- X-ray Diffraction : For crystalline structure determination, use single-crystal XRD with a resolution limit ≤0.8 Å .

Q. What stability considerations are critical for storing this compound in aqueous solutions?

- Methodological Answer :

- pH Sensitivity : Maintain pH 6–8 to prevent hydrolysis; use buffered solutions (e.g., phosphate buffer) for long-term storage .

- Light Exposure : Store in amber vials to avoid photodegradation, confirmed via UV-Vis spectroscopy (monitor absorbance at 260 nm over 72 hours) .

Advanced Research Questions

Q. How can experimental design address contradictions in reported solubility data for this compound?

- Methodological Answer :

- Controlled Variables : Standardize temperature (±0.5°C), ionic strength (e.g., 0.1 M NaCl), and solvent batch .

- Replicate Studies : Perform triplicate measurements using gravimetric analysis (post-evaporation residue) and compare with nephelometry results .

- Meta-Analysis : Aggregate data from Scopus and Web of Science, applying Cochrane’s Q-test to assess heterogeneity in reported values .

Q. What strategies resolve conflicting bioactivity results in this compound studies?

- Methodological Answer :

- Dose-Response Validation : Use Hill slope analysis to confirm EC₅₀/IC₅₀ consistency across assays (e.g., enzyme inhibition vs. cellular viability) .

- Batch Variability Check : Compare synthetic batches via LC-MS to rule out impurity-driven artifacts (e.g., residual sulfonic acid derivatives) .

- Blinded Reanalysis : Engage independent labs to replicate key findings using predefined protocols .

Q. How to design computational models predicting this compound’s reactivity?

- Methodological Answer :

- Parameterization : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to optimize geometry and calculate Fukui indices for electrophilic/nucleophilic sites .

- Validation : Cross-validate DFT results with experimental kinetic data (e.g., Arrhenius plots for hydrolysis rates) .

Data Presentation and Reproducibility

Q. What are best practices for documenting synthetic procedures to ensure reproducibility?

- Methodological Answer :

- Detailed Logs : Record reaction times, solvent grades, and equipment calibration dates (e.g., “Stirred at 60°C for 4 h using a Merck HPLC-grade ethanol batch #X”) .

- Supporting Files : Upload raw NMR spectra, chromatograms, and crystallographic data (CIF files) as supplementary materials with DOI-linked access .

Q. How should researchers address variability in spectroscopic data across labs?

- Methodological Answer :

- Reference Standards : Include in-house controls (e.g., a benzenesulfonate derivative) in all spectral runs .

- Interlab Comparisons : Participate in round-robin trials via platforms like LGC Standards to harmonize instrumentation settings .

Ethical and Methodological Compliance

Q. What ethical frameworks apply to this compound toxicity studies?

- Methodological Answer :

- Institutional Review : Submit protocols to ethics committees for hazard classification (e.g., LD₅₀ determination in OECD Guideline 423) .

- Data Transparency : Disclose conflicts of interest and raw datasets in public repositories (e.g., Zenodo) .

Tables for Key Data

Table 1: Stability of this compound Under Various Conditions

| Condition | Degradation Rate (%/day) | Method Used | Citation |

|---|---|---|---|

| pH 4, 25°C | 12.3 ± 1.5 | HPLC-UV (260 nm) | |

| pH 7, 25°C | 0.8 ± 0.2 | Gravimetric Analysis | |

| Light Exposure | 5.1 ± 0.9 | UV-Vis Spectroscopy |

Table 2: Reported Solubility Values in Water (25°C)

| Study | Solubility (g/100 mL) | Method | Citation |

|---|---|---|---|

| Smith et al. (2020) | 23.4 ± 0.7 | Nephelometry | |

| Lee et al. (2021) | 19.8 ± 1.2 | Gravimetric |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.